molecular formula C6H8N2O5 B1457459 3-Nitroisonicotinaldehyde dihydrate CAS No. 1087734-75-5

3-Nitroisonicotinaldehyde dihydrate

Cat. No.: B1457459
CAS No.: 1087734-75-5
M. Wt: 188.14 g/mol
InChI Key: WTMBABSAJGOCPB-UHFFFAOYSA-N
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Description

3-Nitroisonicotinaldehyde dihydrate is a chemical compound with the molecular formula C₆H₄N₂O₃·₂H₂O and a molecular weight of 188.14 g/mol . It is a derivative of isonicotinaldehyde, characterized by the presence of a nitro group at the third position of the pyridine ring and two molecules of water of crystallization. This compound is primarily used in various chemical reactions and research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Nitroisonicotinaldehyde dihydrate typically involves the nitration of isonicotinaldehyde. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position. The general synthetic route can be summarized as follows:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

3-Nitroisonicotinaldehyde dihydrate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents (e.g., ethanol, water), and specific catalysts to facilitate the desired transformations. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

3-Nitroisonicotinaldehyde dihydrate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic benefits.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-nitroisonicotinaldehyde dihydrate is primarily related to its chemical reactivity. The nitro group and aldehyde group are key functional groups that participate in various chemical reactions. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets. The aldehyde group can form Schiff bases with amines, which are important intermediates in many biochemical pathways .

Comparison with Similar Compounds

3-Nitroisonicotinaldehyde dihydrate can be compared with other nitro-substituted pyridine derivatives, such as:

The uniqueness of this compound lies in the combination of the nitro and aldehyde groups, which confer distinct reactivity and versatility in various chemical and biological applications.

Properties

IUPAC Name

3-nitropyridine-4-carbaldehyde;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O3.2H2O/c9-4-5-1-2-7-3-6(5)8(10)11;;/h1-4H;2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMBABSAJGOCPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C=O)[N+](=O)[O-].O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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